4-{[(4-bromophenyl)sulfanyl]methyl}-N-{4-[(phenylcarbonyl)amino]phenyl}benzamide
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Overview
Description
N-(4-Benzamidophenyl)-4-{[(4-bromophenyl)sulfanyl]methyl}benzamide: is a complex organic compound characterized by the presence of benzamide and bromophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Benzamidophenyl)-4-{[(4-bromophenyl)sulfanyl]methyl}benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Benzamidophenyl Intermediate: The initial step involves the reaction of 4-aminobenzamide with benzoyl chloride in the presence of a base such as pyridine to form N-(4-benzamidophenyl)benzamide.
Introduction of Bromophenyl Group: The next step involves the reaction of the intermediate with 4-bromobenzyl chloride in the presence of a base like potassium carbonate to introduce the bromophenyl group, resulting in the formation of the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Benzamidophenyl)-4-{[(4-bromophenyl)sulfanyl]methyl}benzamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or sulfides.
Scientific Research Applications
N-(4-Benzamidophenyl)-4-{[(4-bromophenyl)sulfanyl]methyl}benzamide: has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: Utilized in the synthesis of novel materials with unique electronic or optical properties.
Organic Synthesis: Employed as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-(4-Benzamidophenyl)-4-{[(4-bromophenyl)sulfanyl]methyl}benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromophenyl group can enhance its binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Benzamidophenyl)-4-{[(4-chlorophenyl)sulfanyl]methyl}benzamide
- N-(4-Benzamidophenyl)-4-{[(4-fluorophenyl)sulfanyl]methyl}benzamide
Uniqueness
N-(4-Benzamidophenyl)-4-{[(4-bromophenyl)sulfanyl]methyl}benzamide: is unique due to the presence of the bromophenyl group, which can impart distinct chemical and biological properties compared to its chloro- and fluoro- analogs. The bromine atom can influence the compound’s reactivity, binding affinity, and overall stability.
Properties
Molecular Formula |
C27H21BrN2O2S |
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Molecular Weight |
517.4 g/mol |
IUPAC Name |
N-(4-benzamidophenyl)-4-[(4-bromophenyl)sulfanylmethyl]benzamide |
InChI |
InChI=1S/C27H21BrN2O2S/c28-22-10-16-25(17-11-22)33-18-19-6-8-21(9-7-19)27(32)30-24-14-12-23(13-15-24)29-26(31)20-4-2-1-3-5-20/h1-17H,18H2,(H,29,31)(H,30,32) |
InChI Key |
MXEZIIVCJJZXMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)CSC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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